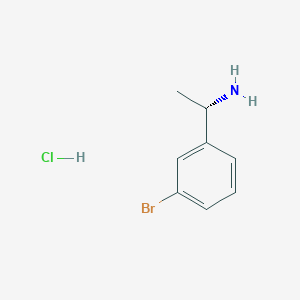

(S)-1-(3-bromophenyl)ethanamine hydrochloride

Description

(S)-1-(3-Bromophenyl)ethanamine hydrochloride (CAS: 2172274-44-9) is a chiral amine salt with a molecular formula of C₈H₁₁BrClN and a molecular weight of 236.54 g/mol . It features a bromine substituent at the meta position of the phenyl ring and an (S)-configured ethylamine group. The compound is stored under inert atmospheric conditions at room temperature to ensure stability . Its hazard profile includes warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Properties

IUPAC Name |

(1S)-1-(3-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZBIRPQFCGDRY-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172274-44-9 | |

| Record name | (1S)-1-(3-bromophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-bromophenyl)ethanamine hydrochloride typically involves the following steps:

Bromination: The starting material, phenylethylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the meta position of the phenyl ring.

Resolution: The racemic mixture of 1-(3-bromophenyl)ethanamine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.

Hydrochloride Formation: The (S)-enantiomer is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-bromophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Products include azides, nitriles, and other substituted derivatives.

Oxidation: Products include imines, amides, and other oxidized derivatives.

Reduction: Products include primary amines and other reduced derivatives.

Scientific Research Applications

While the search results primarily discuss (S)-1-(3-Bromophenyl)ethylamine, information on the hydrochloride salt form, “(S)-1-(3-bromophenyl)ethanamine hydrochloride,” is limited. Here’s what can be gathered from the search results:

(S)-1-(3-Bromophenyl)ethylamine

(S)-1-(3-Bromophenyl)ethylamine is a chemical compound with the molecular formula and a molecular weight of 200.079 g/mol . It is also known by several synonyms, including (1S)-1-(3-bromophenyl)ethanamine and s-3-bromo-alpha-methylbenzylamine . The CAS number for this compound is 139305-96-7 .

Applications:

- (S)-1-(3-Bromophenyl)ethylamine is used in Ullmann coupling reactions with N-H containing heteroarenes, using copper iodide as a catalyst .

- It is a reagent in organic synthesis, particularly for synthesizing asymmetric compounds .

Properties:

- It is a clear colorless to light yellow liquid .

- The compound is immiscible with water .

- It has a density of 1.33 .

- The boiling point is 96°C at 4 mmHg .

- It is air sensitive and should be stored under inert gas at 2–8 °C .

Safety and Handling:

- GHS Statements : H314-H318: Causes severe skin burns and eye damage. H314-H335 .

- Precautionary Statements : P260-P264b-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P501c .

- It is incompatible with strong oxidizing agents, carbon monoxide, and strong acids .

This compound

This compound is the hydrochloride salt of (S)-1-(3-Bromophenyl)ethylamine .

Mechanism of Action

The mechanism of action of (S)-1-(3-bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Bromophenyl Derivatives

Key Observations :

- Positional isomerism : The 3-bromo substitution in the target compound distinguishes it from 4-bromo analogs (e.g., CAS 1391577-97-1), which exhibit lower structural similarity (0.87) .

- Chirality : The (R)-enantiomer (CAS 176707-77-0) shows reduced similarity (0.89) compared to the (S)-form, highlighting stereochemical specificity in interactions .

Chlorophenyl and Chloro-Fluorophenyl Derivatives

Key Observations :

- Substituent effects : Chlorine at the ortho position (CAS 1398109-11-9) reduces steric hindrance compared to meta-bromo substitution .

- Dual halogenation : The 3-chloro-5-fluoro analog (CAS 1998701-29-3) exhibits full structural similarity (1.00) to the target, suggesting comparable reactivity in synthetic pathways .

Heterocyclic and Trifluoromethyl Derivatives

Key Observations :

- Heterocycles : Replacing benzene with pyridine (CAS 1391497-54-3) introduces nitrogen-based polarity, affecting solubility and bioavailability .

- Trifluoromethyl groups : The trifluoroethylamine derivative (CAS 1213630-93-3) exhibits enhanced electronegativity, which may improve binding to hydrophobic protein pockets .

Biological Activity

(S)-1-(3-bromophenyl)ethanamine hydrochloride, with the CAS number 2172274-44-9, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 236.54 g/mol. The synthesis typically involves the bromination of phenethylamine derivatives followed by resolution to obtain the (S)-enantiomer, which is crucial for its biological activity.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been shown to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine.

- Antidepressant Potential : A study highlighted the compound's ability to reduce immobility time in the forced swim test (FST), suggesting antidepressant-like effects comparable to established treatments like Fluoxetine and Agomelatine .

- Neuroprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from apoptosis induced by stressors such as corticosterone .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various assays, it exhibited cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.

- Cell Viability Studies : The compound was tested against human myeloid leukemia cell lines (HL-60 and U937), showing a dose-dependent decrease in cell viability, with significant induction of apoptosis as evidenced by caspase-3 activation .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels and influence signaling pathways involved in cell survival and apoptosis.

- Interaction with Receptors : The amino group in the structure allows for hydrogen bonding with receptors, while the bromine atom may facilitate halogen bonding interactions, enhancing binding affinity and selectivity.

Study 1: Antidepressant Activity

In a controlled study involving rats, treatment with this compound resulted in a statistically significant reduction in immobility time during the FST compared to untreated controls. The results suggested that the compound may enhance serotonergic transmission, contributing to its antidepressant effects .

Study 2: Neuroprotection Against Corticosterone-Induced Damage

Another study evaluated the neuroprotective effects of this compound on PC12 cells exposed to corticosterone. The findings indicated that the compound significantly reduced apoptosis rates and increased levels of neurotrophic factors such as BDNF and NGF, promoting neuronal survival and differentiation .

Comparative Analysis

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antidepressant, Neuroprotective | Modulation of serotonin/dopamine pathways |

| Agomelatine | Antidepressant | Melatonergic activity |

| Fluoxetine | Antidepressant | SSRI mechanism |

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for (S)-1-(3-bromophenyl)ethanamine hydrochloride to ensure stability during experiments?

- Methodological Answer : Store the compound at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Use airtight, light-resistant containers to prevent degradation from moisture or photolytic reactions. Safety protocols include wearing gloves, lab coats, and goggles during handling, and disposing of waste via certified biological waste services .

Q. How can researchers verify the enantiomeric purity of this compound?

- Methodological Answer : Employ chiral HPLC or polarimetry to confirm enantiomeric purity. For HPLC, use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol. Compare retention times with the (R)-enantiomer standard. Polarimetry measures optical rotation ([α]D), where the (S)-configuration typically shows a negative rotation .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A common method involves:

- Step 1 : Bromination of 3-phenylacetonitrile using NBS (N-bromosuccinimide) to yield 3-bromophenylacetonitrile.

- Step 2 : Catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) for asymmetric reduction to the (S)-amine.

- Step 3 : Hydrochloride salt formation via HCl gas in anhydrous ether .

Advanced Research Questions

Q. How does the bromine substituent on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 3-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. For example:

- Suzuki Reaction : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids to introduce substituents at the 3-position.

- Mechanistic Insight : The bromine’s electron-withdrawing effect increases electrophilicity, accelerating oxidative addition in Pd-mediated reactions. Monitor reaction progress via TLC (silica gel, UV detection) .

Q. What analytical strategies resolve contradictions in quantifying trace impurities in this compound batches?

- Methodological Answer : Combine LC-MS/MS and 1H-NMR to identify impurities. For example:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Detect impurities like unreacted 3-bromophenylacetonitrile (m/z 196).

- 1H-NMR : Compare integration ratios of amine protons (δ 2.8–3.2 ppm) against aromatic signals (δ 7.2–7.5 ppm) to quantify residual solvents or byproducts .

Q. What role does the hydrochloride salt form play in enhancing the compound’s bioavailability in pharmacological studies?

- Methodological Answer : The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., receptor binding studies). For instance:

- Dissolve the compound in PBS (pH 7.4) at 10 mM, and measure solubility via UV-Vis spectroscopy (λmax 254 nm).

- Compare pharmacokinetic profiles (Cmax, Tmax) of freebase vs. hydrochloride forms in rodent models using LC-MS plasma analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.